N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a synthetic small molecule featuring a fused tetracyclic scaffold. Its structure comprises:
- A benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine core.
- A 6-methyl substituent on the tetrahydrothieno ring.
- A 4-bromobenzamide group at the 2-position.
- A hydrochloride salt formulation to enhance solubility.
This compound is hypothesized to target enzymatic pathways, given structural similarities to known inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1) . Its design leverages heterocyclic frameworks common in medicinal chemistry for their stability and binding affinity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3OS2.ClH/c1-26-11-10-15-18(12-26)29-22(25-20(27)13-6-8-14(23)9-7-13)19(15)21-24-16-4-2-3-5-17(16)28-21;/h2-9H,10-12H2,1H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMASRSAAHJFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme in the base excision repair pathway, making it a target for cancer therapy. This article reviews the biological activity of this compound based on various studies.
Synthesis and Structure
The synthesis of this compound has been documented in several studies. The compound is typically synthesized through multi-step reactions involving the formation of thieno[2,3-c]pyridine derivatives and subsequent functionalization with benzo[d]thiazole moieties. The structural characterization often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds .
Inhibition of APE1
The compound exhibits significant inhibitory activity against APE1, with reported IC50 values in the low micromolar range. In vitro assays demonstrated that it can potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), indicating its potential as a chemotherapeutic agent .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| APE1 Inhibition | Low µM IC50 | |
| Cytotoxicity Enhancement | Potentiation with MMS and TMZ | |
| ADME Profile | Favorable in vitro characteristics |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of related compounds has revealed that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine moieties can significantly affect biological activity. For instance, substituents at specific positions can enhance binding affinity to APE1 or alter pharmacokinetic properties .
Case Studies
Several case studies have highlighted the efficacy of this compound in cancer models:
- HeLa Cell Line Studies : In HeLa cells treated with MMS, the compound led to a hyperaccumulation of apurinic sites, indicating effective inhibition of DNA repair mechanisms mediated by APE1 .
- In Vivo Studies : Animal studies have shown that intraperitoneal administration results in good plasma and brain exposure levels at doses around 30 mg/kg body weight. This suggests potential for central nervous system penetration which is crucial for treating brain tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, salt forms, and biological profiles. Below is a detailed analysis based on available evidence.
Substituent at the 6-Position of the Tetrahydrothieno Ring
Impact :
- Activity : Compound 3 exhibits single-digit µM inhibition of APE1 and enhances alkylating agents’ cytotoxicity in HeLa cells . The methyl group in the target compound may reduce steric hindrance, favoring interactions in tighter binding sites.
Benzamide Substituent
- Target Compound : 4-bromobenzamide.
- Analog (Compound 3) : Acetamide.
Impact :
- Electronic Effects : The bromine atom in the target compound is electron-withdrawing, which may polarize the benzamide group, altering hydrogen-bonding or π-π stacking interactions.
Salt Form
- Target Compound : Hydrochloride salt.
Impact :
- Solubility : The hydrochloride salt enhances aqueous solubility, likely improving oral bioavailability and plasma exposure compared to neutral forms.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
Notes:
- Compound 3’s PK profile suggests good bioavailability, a trait the target compound may share or exceed due to its salt formulation.
- The bromobenzamide group in the target compound could prolong half-life by resisting metabolic degradation compared to acetamide.
Structure-Activity Relationship (SAR) Trends
6-Position Substituents :
- Smaller groups (e.g., methyl) may favor entry into confined enzymatic sites, while bulkier groups (e.g., isopropyl) improve selectivity for larger pockets .
Benzamide Modifications :
- Electron-withdrawing substituents (e.g., bromine) enhance binding to polar residues in enzymes like APE1.
Salt Forms :
- Hydrochloride salts improve solubility, a critical factor for in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
